molecular formula C12H19NO6 B2616564 3-({[(tert-butoxy)carbonyl]amino}(carboxy)methyl)cyclobutane-1-carboxylicacid,Mixtureofdiastereomers CAS No. 2375259-31-5

3-({[(tert-butoxy)carbonyl]amino}(carboxy)methyl)cyclobutane-1-carboxylicacid,Mixtureofdiastereomers

Cat. No.: B2616564
CAS No.: 2375259-31-5
M. Wt: 273.285
InChI Key: PTDKHKHMIYCGRG-UHFFFAOYSA-N
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Description

3-({[(tert-butoxy)carbonyl]amino}(carboxy)methyl)cyclobutane-1-carboxylicacid, Mixture of diastereomers, is a complex organic compound with the molecular formula C12H19NO6. It is characterized by the presence of a cyclobutane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxymethyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(tert-butoxy)carbonyl]amino}(carboxy)methyl)cyclobutane-1-carboxylicacid typically involves multiple steps, starting from readily available starting materials. One common route involves the cyclization of a suitable precursor to form the cyclobutane ring, followed by the introduction of the tert-butoxycarbonyl (Boc) protected amino group and the carboxymethyl group. The reaction conditions often require the use of strong bases, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), and organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-({[(tert-butoxy)carbonyl]amino}(carboxy)methyl)cyclobutane-1-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or THF.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-({[(tert-butoxy)carbonyl]amino}(carboxy)methyl)cyclobutane-1-carboxylicacid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group for amino acids.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-({[(tert-butoxy)carbonyl]amino}(carboxy)methyl)cyclobutane-1-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be selectively deprotected under acidic conditions, revealing the free amine, which can then interact with biological targets. The cyclobutane ring provides a rigid scaffold that can influence the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in structure due to the presence of the Boc group.

    Dichloroaniline: Shares the cyclobutane ring but differs in the substituents.

    Ringer’s lactate solution: Although not structurally similar, it is used in similar applications in the pharmaceutical industry.

Uniqueness

3-({[(tert-butoxy)carbonyl]amino}(carboxy)methyl)cyclobutane-1-carboxylicacid is unique due to its combination of a cyclobutane ring and Boc-protected amino group, which provides both stability and reactivity. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-[carboxy-[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6/c1-12(2,3)19-11(18)13-8(10(16)17)6-4-7(5-6)9(14)15/h6-8H,4-5H2,1-3H3,(H,13,18)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDKHKHMIYCGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CC(C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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